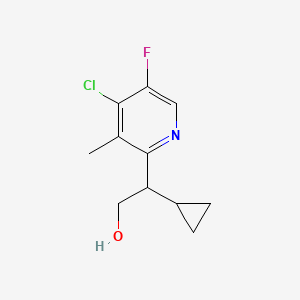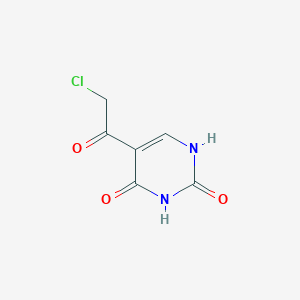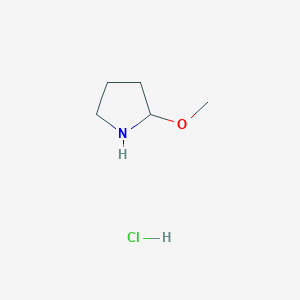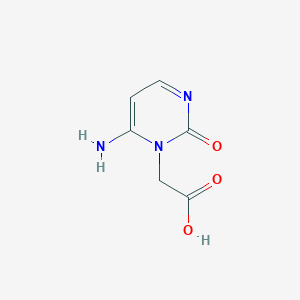
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethan-1-ol is a synthetic organic compound that belongs to the class of pyridine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethan-1-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of Substituents: Chlorine, fluorine, and methyl groups are introduced via halogenation and alkylation reactions.
Formation of the Cyclopropyl Group: The cyclopropyl group is added through cyclopropanation reactions.
Final Coupling: The final step involves coupling the pyridine derivative with the cyclopropyl group under specific conditions, such as using a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and the use of catalysts might be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions could convert the compound into alcohols or amines.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
科学研究应用
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Activity: Studied for potential antimicrobial, antifungal, or antiviral properties.
Medicine
Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry
Agrochemicals: Potential use as a pesticide or herbicide.
作用机制
The mechanism of action would depend on the specific application. For example, if used as a drug, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-(4-Chloro-3-methylpyridin-2-yl)-2-cyclopropylethan-1-ol
- 2-(5-Fluoro-3-methylpyridin-2-yl)-2-cyclopropylethan-1-ol
Uniqueness
The presence of both chlorine and fluorine atoms in the pyridine ring, along with the cyclopropyl group, might confer unique chemical and biological properties, distinguishing it from similar compounds.
属性
分子式 |
C11H13ClFNO |
|---|---|
分子量 |
229.68 g/mol |
IUPAC 名称 |
2-(4-chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethanol |
InChI |
InChI=1S/C11H13ClFNO/c1-6-10(12)9(13)4-14-11(6)8(5-15)7-2-3-7/h4,7-8,15H,2-3,5H2,1H3 |
InChI 键 |
RXMJUWPVUQSBNW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CN=C1C(CO)C2CC2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13097656.png)
![3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13097661.png)


![3,4,5-Tris[(4-iodobenzyl)sulfanyl]pyridazine](/img/structure/B13097694.png)

![2-Boc-2-azaspiro[4.5]decane-6-carboxylicacid](/img/structure/B13097715.png)
![(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13097719.png)




